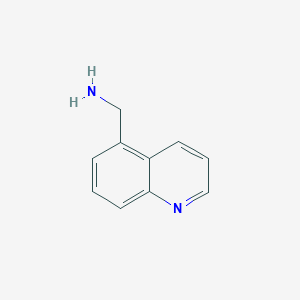

Quinolin-5-ylmethanamine

Description

The exact mass of the compound (Quinolin-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTPRADIZKVIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475909 | |

| Record name | 1-(Quinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-57-2 | |

| Record name | 1-(Quinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Quinolin-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Quinolin-5-ylmethanamine. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are also included to assist in laboratory settings.

Core Properties of this compound

This compound, also known as 5-(aminomethyl)quinoline, is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂. It serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its structural features, comprising a quinoline ring system and a primary amine group, make it a versatile intermediate for the synthesis of various bioactive molecules.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 5456-11-1 |

| Appearance | Solid |

| Melting Point | 98-100 °C |

| Boiling Point | 314.7 ± 17.0 °C (Predicted) |

| Density | 1.157 g/cm³ (Predicted) |

| Flash Point | >110 °C |

| Solubility | Slightly soluble in DMSO and Methanol. |

| pKa | Not explicitly found, but expected to be in the range of a typical primary amine. |

Synonyms

-

5-(Aminomethyl)quinoline

-

1-(Quinolin-5-yl)methanamine

-

C-QUINOLIN-5-YL-METHYLAMINE

-

5-Quinolylmethanamine

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. This protocol utilizes the capillary tube method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of liquid, a micro boiling point determination method is suitable. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band. A capillary tube is placed inside the test tube with its sealed end up.

-

Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol provides a qualitative and semi-quantitative method for determining solubility.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Qualitative Assessment:

-

Place a small, known amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. Classify as soluble, partially soluble, or insoluble.

-

-

Semi-Quantitative Assessment:

-

If the substance appears soluble, add more solute in known increments until saturation is reached (i.e., solid material remains undissolved after vigorous agitation).

-

If the substance is partially soluble or insoluble, gradually add more solvent in known volumes until the solid completely dissolves.

-

The solubility can then be expressed in terms of mg/mL or mol/L.

-

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration involves measuring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).

-

Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette containing the standardized strong acid is positioned above the beaker.

-

Initial pH: The initial pH of the amine solution is recorded.

-

Titration: The strong acid is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is constructed by plotting the pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The equivalence point is determined from the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is then calculated. The pH at this half-equivalence point is equal to the pKa of the conjugate acid of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the protons of the aminomethyl group. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns will be complex due to coupling with adjacent protons. The methylene protons of the -CH₂NH₂ group will likely appear as a singlet or a multiplet in the range of 3-5 ppm. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Expected ¹³C NMR Features: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically 110-150 ppm). The methylene carbon of the -CH₂NH₂ group will appear in the upfield region (typically 40-60 ppm).

General NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Expected IR Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

-

N-H bending: A band around 1590-1650 cm⁻¹.

-

C-N stretching: A band in the 1000-1250 cm⁻¹ region.

General IR Acquisition Protocol (ATR-FTIR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Collection: The IR spectrum of the sample is recorded.

-

Cleaning: The crystal is cleaned thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Expected Mass Spectrum Features: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the methylene group and the quinoline ring, leading to characteristic fragment ions.

General Mass Spectrometry Acquisition Protocol (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.

Workflow for Melting Point Determination

Quinolin-5-ylmethanamine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of Quinolin-5-ylmethanamine, a heterocyclic aromatic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering in-depth information on its chemical properties, synthesis, and potential biological applications.

Core Compound Information

CAS Number: 58123-57-2 Molecular Formula: C₁₀H₁₀N₂

This compound belongs to the quinoline family, a class of compounds known for their broad spectrum of biological activities. Its structure, featuring a methanamine group attached to the quinoline core, makes it a valuable building block in medicinal chemistry.

Physicochemical and Biological Data Summary

The following table summarizes key quantitative data for this compound, facilitating a clear comparison of its properties.

| Property | Value | Reference |

| CAS Number | 58123-57-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | (Quinolin-5-yl)methanamine | --INVALID-LINK-- |

Potential Applications in Drug Development

Quinoline derivatives have been extensively studied and have shown promise in various therapeutic areas, particularly in oncology. Research indicates that the quinoline scaffold is a privileged structure in the design of anticancer agents.[1][2] These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1]

Recent studies on quinoline-based compounds with amine functionalities have highlighted their potential as enzyme inhibitors. For instance, certain quinoline analogs with a methylamine side chain have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are crucial in epigenetic regulation and are often dysregulated in cancer.[3][4][5]

Postulated Mechanism of Action: DNA Intercalation and p53 Activation

A plausible mechanism of action for this compound, based on studies of structurally similar compounds, involves the inhibition of DNA-acting enzymes.[3][4] It is hypothesized that the planar quinoline ring intercalates into DNA, while the methanamine side chain interacts with the enzyme's active site or the DNA backbone. This interaction can disrupt the normal function of enzymes like DNMT1, leading to a DNA damage response.[3] In cancer cells with functional p53, this can trigger a signaling cascade leading to apoptosis.[3]

Experimental Protocol: Synthesis of Quinoline Derivatives

General Friedländer Synthesis Workflow:

-

Reactant Preparation: Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Introduce a catalyst, which can be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine), to the reaction mixture.

-

Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its potential to interact with DNA and inhibit key cellular enzymes warrants further investigation. This technical guide provides a foundational understanding of this compound, intended to support and stimulate future research and development efforts.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Quinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for quinoline and its derivatives, with a focus on providing actionable data and protocols for researchers in the field.

Core Synthetic Methodologies: An Overview

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile routes to a diverse range of derivatives. These methods, primarily developed in the late 19th century, remain fundamental to the construction of this important heterocyclic motif. The most prominent among these are the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses. Each of these methods offers distinct advantages and is suited for the preparation of specific substitution patterns on the quinoline core.

This guide will delve into the mechanistic details, experimental protocols, and quantitative data associated with these key synthetic strategies. Furthermore, it will explore the critical role of quinoline derivatives in modulating key signaling pathways relevant to drug discovery, thereby providing a comprehensive resource for professionals in pharmaceutical research and development.

The Skraup Synthesis

The Skraup synthesis is a classic and vigorous method for producing quinoline through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Mechanism:

The reaction proceeds through several key steps:

-

Dehydration of glycerol by sulfuric acid to form acrolein.

-

Michael addition of the aniline to acrolein.

-

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.

-

Dehydration to form 1,2-dihydroquinoline.

-

Oxidation of the 1,2-dihydroquinoline to yield the aromatic quinoline ring.

Experimental Protocol:

A representative procedure adapted from Organic Syntheses for the preparation of quinoline:[2]

Materials:

-

Aniline (1.0 mole)

-

Glycerol (2.5 moles)

-

Nitrobenzene (0.5 moles)

-

Concentrated Sulfuric Acid (2.0 moles)

-

Ferrous sulfate heptahydrate (as a moderator)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The reaction is highly exothermic and requires careful control of the addition rate.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, allow the mixture to cool and then dilute with water.

-

Neutralize the acidic solution with a concentrated solution of sodium hydroxide.

-

Isolate the crude quinoline by steam distillation.

-

The collected distillate is then purified by fractional distillation to yield pure quinoline.

Quantitative Data:

The yield of the Skraup synthesis is highly dependent on the substituents present on the aniline starting material.

| Aniline Derivative | Product | Yield (%) |

| Aniline | Quinoline | 84-91[2] |

| o-Nitroaniline | 8-Nitroquinoline | - |

| m-Nitroaniline | 5-Nitro- and 7-Nitroquinoline | - |

| p-Nitroaniline | 6-Nitroquinoline | - |

| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 |

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][3] This reaction can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is used directly instead of being generated in situ from glycerol.

Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. One proposed pathway involves:

-

Michael addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Reaction of the resulting β-anilino carbonyl compound with another molecule of aniline to form a diamine intermediate.

-

Acid-catalyzed cyclization and subsequent dehydration.

-

Oxidation to the final quinoline product.

Experimental Protocol:

A general procedure for the Doebner-von Miller synthesis:

Materials:

-

Aniline (1.0 eq)

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 eq)

-

Acid catalyst (e.g., hydrochloric acid or sulfuric acid)

-

Oxidizing agent (often atmospheric oxygen or nitrobenzene)

Procedure:

-

Dissolve the aniline in the acid.

-

Heat the solution and slowly add the α,β-unsaturated carbonyl compound.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a base.

-

Extract the product with an organic solvent.

-

The organic layer is then dried and the solvent is removed to yield the crude product, which can be further purified by chromatography or distillation.

Quantitative Data:

The Doebner-von Miller reaction is known to be sensitive to reaction conditions, with yields varying significantly based on the substrates and the acid catalyst used.

| Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) |

| Aniline | Crotonaldehyde | HCl | Moderate |

| Aniline | Cinnamaldehyde | H₂SO₄ | Variable |

| p-Toluidine | Crotonaldehyde | HCl | Good |

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with 1,3-diketones.[4]

Mechanism:

The reaction proceeds via the following steps:

-

Condensation of the aniline with one of the carbonyl groups of the 1,3-diketone to form an enaminone.

-

Acid-catalyzed intramolecular electrophilic cyclization of the enaminone onto the aromatic ring.

-

Dehydration of the resulting intermediate to afford the final quinoline product.

Experimental Protocol:

A general procedure for the Combes synthesis:

Materials:

-

Aniline (1.0 eq)

-

1,3-Diketone (e.g., acetylacetone) (1.0 eq)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

-

Mix the aniline and the 1,3-diketone.

-

Carefully add the acid catalyst to the mixture.

-

Heat the reaction mixture, often to high temperatures, for several hours.

-

Upon completion, the reaction mixture is cooled and poured onto ice.

-

The mixture is then neutralized with a base, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed, and can be purified by recrystallization.

Quantitative Data:

The yields in the Combes synthesis are influenced by the nature of the substituents on both the aniline and the 1,3-diketone.

| Aniline | 1,3-Diketone | Acid Catalyst | Yield (%) |

| Aniline | Acetylacetone | H₂SO₄ | Good |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | Moderate |

| β-Naphthylamine | Acetylacetone | H₂SO₄ | Good |

The Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for preparing quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6]

Mechanism:

Two primary mechanisms are proposed for the Friedländer synthesis:

-

Aldol Condensation First: An initial aldol-type condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration.

-

Schiff Base Formation First: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration.

Experimental Protocol:

A representative procedure adapted from Organic Syntheses:

Materials:

-

2-Aminobenzaldehyde (1.0 eq)

-

Ketone with α-hydrogens (e.g., acetone) (excess)

-

Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the 2-aminobenzaldehyde and the ketone in the solvent.

-

Add the catalyst to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization to afford the desired quinoline derivative.

Quantitative Data:

The Friedländer synthesis is known for its broad substrate scope, and the yields are generally good.

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Yield (%) |

| 2-Aminobenzaldehyde | Acetone | NaOH | Good |

| 2-Aminoacetophenone | Ethyl acetoacetate | Piperidine | High |

| 2-Amino-5-chlorobenzophenone | Cyclohexanone | p-TsOH | 85 |

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[7][8] The regiochemical outcome is dependent on the reaction temperature.

Mechanism:

-

Low Temperature (Kinetic Control): At lower temperatures (around 140 °C), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine. Subsequent thermal cyclization leads to the formation of the 4-quinolone.

-

High Temperature (Thermodynamic Control): At higher temperatures (around 250 °C), the aniline attacks the less reactive ester group to form an anilide. Thermal cyclization of the anilide then yields the 2-quinolone.

Experimental Protocol:

A general procedure for the Conrad-Limpach synthesis (4-quinolone):

Materials:

-

Aniline (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Acid catalyst (optional, e.g., a trace of sulfuric acid)

Procedure:

-

Mix the aniline and the β-ketoester.

-

Heat the mixture at a moderate temperature (e.g., 140-160 °C) for a few hours to form the enamine intermediate.

-

The intermediate is then added to a high-boiling solvent (e.g., Dowtherm A) and heated to a higher temperature (e.g., 250 °C) to effect cyclization.

-

After cooling, the product often precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization.

Quantitative Data:

The yields for the Conrad-Limpach-Knorr synthesis can be good, particularly when the cyclization step is carried out in a high-boiling solvent.

| Aniline | β-Ketoester | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | 4-Methyl-2-quinolone | Good |

| Aniline | Ethyl acetoacetate | 2-Methyl-4-quinolone | Good |

| m-Toluidine | Ethyl acetoacetate | 4,7-Dimethyl-2-quinolone | Moderate |

Quinoline Derivatives in Drug Development: Targeting Key Signaling Pathways

Quinoline derivatives are prominent in drug discovery due to their ability to interact with a wide range of biological targets. Their planar structure allows for intercalation into DNA, and various substitutions on the quinoline ring enable specific interactions with enzyme active sites.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[9] Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway.

Quantitative Data for Quinoline-based PI3K/mTOR Inhibitors:

| Compound Class | Target(s) | IC₅₀ (nM) |

| Cinnoline derivatives | PI3Ks | Nanomolar range[10] |

| Quinoline-based compounds | PI3Kα | 0.50 - 2.03 |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivatives | PI3Kδ | 170[11] |

Anticancer Activity: Modulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers, particularly colorectal cancer. Small molecule inhibitors of this pathway are of great interest as potential cancer therapeutics.[12]

Quantitative Data for Quinoline-based Wnt Pathway Inhibitors:

| Compound Series | Cell Line | IC₅₀ (µM) |

| Thienopyrimidine/Quinazoline | HCC1395 | 0.6 - 8.31[13] |

| Quinoline derivatives | 7dF3 | 0.0023[14] |

Conclusion

The synthesis of quinolines and their derivatives remains a vibrant and essential area of chemical research, driven by the broad and potent biological activities of this heterocyclic scaffold. The classical named reactions detailed in this guide continue to be the workhorses for the construction of the quinoline core, while modern advancements in catalysis and reaction conditions are continually expanding their scope and efficiency. For researchers and professionals in drug development, a thorough understanding of these synthetic methods, coupled with insights into the molecular targets and signaling pathways modulated by quinoline derivatives, is paramount for the rational design and discovery of next-generation therapeutics. This guide serves as a foundational resource to aid in these endeavors, providing both the practical knowledge for synthesis and the biological context for application.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Data and Characterization of (Quinolin-5-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (Quinolin-5-yl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a theoretical mass spectrum analysis. Furthermore, it outlines comprehensive, representative experimental protocols for the acquisition of such data and includes a generalized workflow for the spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Quinolin-5-yl)methanamine. This data was generated using computational models and should be considered for reference purposes.[1][2][3] Experimental verification is recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (Quinolin-5-yl)methanamine

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.85 | dd |

| H3 | 7.45 | dd |

| H4 | 8.05 | dd |

| H6 | 7.65 | d |

| H7 | 7.55 | t |

| H8 | 8.15 | d |

| CH₂ | 4.10 | s |

| NH₂ | 1.80 (broad) | s |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (Quinolin-5-yl)methanamine

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 150.5 |

| C3 | 121.0 |

| C4 | 135.0 |

| C4a | 129.5 |

| C5 | 138.0 |

| C6 | 128.0 |

| C7 | 126.5 |

| C8 | 130.0 |

| C8a | 148.0 |

| CH₂ | 45.0 |

Predicted in CDCl₃ solvent.

Predicted IR Data

Table 3: Predicted Infrared Spectroscopy Vibration Frequencies for (Quinolin-5-yl)methanamine

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3400-3300 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic CH₂) |

| 1620-1580 | C=C and C=N stretch (quinoline ring) |

| 1500-1400 | Aromatic ring vibrations |

| 1400-1300 | CH₂ bend |

| 1100-1000 | C-N stretch |

Mass Spectrometry Data

Table 4: Theoretical Mass Spectrometry Data for (Quinolin-5-yl)methanamine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Exact Mass | 158.0844 g/mol |

| Molecular Weight | 158.20 g/mol |

| Predicted [M+H]⁺ | 159.0922 |

Experimental Protocols

The following sections detail standardized procedures for obtaining NMR, IR, and MS spectra for a small organic molecule such as (Quinolin-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

(Quinolin-5-yl)methanamine sample (5-10 mg)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the (Quinolin-5-yl)methanamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and reference them to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

(Quinolin-5-yl)methanamine sample (solid or liquid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the (Quinolin-5-yl)methanamine sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Solvent for sample preparation (e.g., methanol, acetonitrile)

-

(Quinolin-5-yl)methanamine sample

-

Syringe and infusion pump or an LC system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the (Quinolin-5-yl)methanamine sample in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a compound like (Quinolin-5-yl)methanamine.

Caption: A generalized workflow for the synthesis of (Quinolin-5-yl)methanamine.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide on the Health and Safety of Quinolin-5-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

Hazard Identification and Classification

Quinolin-5-ylmethanamine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage (inferred from the skin corrosion classification).[1][2]

GHS Pictograms:

-

(Corrosion) -

(Acute Toxicity - Skull and Crossbones)

Signal Word: Danger[1]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the ECHA C&L Inventory, including but not limited to:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Quantitative Toxicological Data

A critical data gap exists for specific quantitative toxicological values for this compound. No publicly available LD50 (oral, dermal) or LC50 (inhalation) data for this specific isomer were identified.

For the parent compound, quinoline , the following data are available and provided for context only:

Other Toxicological Endpoints (Data Not Available for this compound)

There is no specific information available for the following toxicological endpoints for this compound. The information provided below pertains to the parent compound, quinoline , and should be interpreted with caution.

-

Inhalation Toxicity: For quinoline, inhalation of saturated vapor (approx. 17 ppm) for up to eight hours did not cause death in rats, while supersaturated vapor (approx. 4000 ppm) was lethal within 5.5 hours.[4]

-

Genotoxicity: Quinoline is considered to be genotoxic.[5] Some quinoline derivatives have shown genotoxic potential in various assays.[6][7][8][9]

-

Carcinogenicity: Quinoline is classified as a substance that may cause cancer.[10][11] Studies in rats have shown an increased incidence of liver tumors with dietary administration.[5][12]

-

Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of quinoline were identified.[5]

-

Specific Target Organ Toxicity (STOT): No data is available to classify this compound for specific target organ toxicity. For quinoline, the liver is a primary target organ for toxicity.[13]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following are generalized methodologies based on OECD guidelines for the identified hazards.

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A stepwise procedure is used, starting with a dose expected to be non-lethal.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination of major organs is conducted on all animals.

-

-

Endpoint: The LD50 value is estimated based on the observed mortality at different dose levels.

Skin Corrosion/Irritation Assessment (Based on OECD Test Guideline 404)

-

Objective: To determine the potential of a substance to cause skin corrosion or irritation.

-

Test Animals: Typically, albino rabbits are used.

-

Methodology:

-

A small area of the animal's skin is clipped free of fur.

-

A single dose of the test substance is applied to the skin and covered with a gauze patch.

-

The exposure duration is typically up to 4 hours.

-

After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.

Serious Eye Damage/Irritation Assessment (Based on OECD Test Guideline 405)

-

Objective: To determine the potential of a substance to cause serious eye damage or irritation.

-

Test Animals: Typically, albino rabbits are used.

-

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

The observation period can be extended to assess the reversibility of any observed effects.

-

-

Endpoint: The substance is classified based on the severity and persistence of eye lesions.

Signaling Pathways and Mechanisms of Toxicity

No information on the specific signaling pathways or mechanisms of toxicity for this compound has been identified. For some quinoline compounds, toxicity has been associated with mechanisms such as the generation of reactive oxygen species and interactions with DNA. However, these are general observations for the chemical class and have not been demonstrated for this specific isomer.

Visualizations

Experimental Workflow for Hazard Assessment

Caption: A generalized workflow for chemical hazard assessment.

Logic Diagram for Handling Precautions

Caption: Recommended handling precautions for this compound.

Conclusion

This compound is a hazardous substance that requires careful handling due to its acute oral toxicity and corrosive properties. While GHS classifications provide a clear warning of its potential dangers, the lack of detailed toxicological studies necessitates a highly precautionary approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological investigation is warranted to fully characterize the safety profile of this compound and to fill the existing data gaps regarding quantitative toxicity, mechanisms of action, and other potential long-term health effects.

References

- 1. fr.cpachem.com [fr.cpachem.com]

- 2. (Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. canada.ca [canada.ca]

- 6. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial and genotoxic properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemos.de [chemos.de]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. health.state.mn.us [health.state.mn.us]

Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, stands as a "privileged structure" in the field of medicinal chemistry. Its versatile synthetic accessibility and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents. This technical guide provides a comprehensive overview of the quinoline core in various medicinal chemistry applications, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Anticancer Applications

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[1]

Data Presentation: Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 2a (bis-quinoline) | HCT116 (Colon) | <1 | DNMT Inhibition | [2] |

| HeLa (Cervical) | 0.14 | DNMT Inhibition | [2] | |

| M14 (Melanoma) | <1 | DNMT Inhibition | [2] | |

| 2b (bis-quinoline) | MCF-7 (Breast) | 0.3 | DNMT Inhibition | [2] |

| HA-2g (Quinolone derivative) | MDA-MB231 (Breast) | 0.610 - 0.780 | mTOR/Akt/Pi3K pathway inhibition | [3] |

| HCT-116 (Colon) | 0.610 - 0.780 | mTOR/Akt/Pi3K pathway inhibition | [3] | |

| HA-2l (Quinolone derivative) | MDA-MB231 (Breast) | 0.610 - 0.780 | mTOR/Akt/Pi3K pathway inhibition | [3] |

| HA-3d (Quinolone derivative) | MDA-MB231 (Breast) | 0.610 - 0.780 | mTOR/Akt/Pi3K pathway inhibition | [3] |

| Quinoline 38 | MCF-7 (Breast) | PI3K: 0.72, mTOR: 2.62 | PI3K/mTOR dual inhibitor | |

| Quinoline 39 | - | PI3Kα: 0.9, mTOR: 1.4 | PI3K/mTOR dual inhibitor | |

| Quinoline 44 | - | 7.5 nM | EGFR Kinase Inhibitor | |

| Quinoline hybrid 51 | DLD1 (Colorectal) | 31.80 nM | EGFR Inhibitor | |

| Quinoline hybrid 52 | DLD1 (Colorectal) | 37.07 nM | EGFR Inhibitor | |

| Quinoline hybrid 53 | DLD1 (Colorectal) | 42.52 nM | EGFR Inhibitor |

Signaling Pathways

EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival. Certain 4-anilinoquinoline derivatives have been designed as potent EGFR inhibitors, competing with ATP for binding to the kinase domain.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[4] Quinoline-based molecules have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival signaling cascade.[5][4]

Antimalarial Applications

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Synthetic quinolines like chloroquine and mefloquine have also played a crucial role. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.

Data Presentation: Antimalarial Activity of Quinoline Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 | Reference |

| Quinolyl thiourea derivative | Chloroquine-resistant | 1.2 µM | [6] |

| Amino-quinoline derivative 40a | Chloroquine-sensitive (Pf3D7) | 0.25 µM | [6] |

| Quinoline derivative 5 | - | 0.014 - 5.87 µg/mL | [6] |

| Quinoline derivative 6 | - | 0.014 - 5.87 µg/mL | [6] |

| Quinoline derivative 7 | - | 0.014 - 5.87 µg/mL | [6] |

| 4-Aminoquinoline-pyrimidine hybrid | Chloroquine-resistant (W2) | 0.033 µM | [7] |

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | Chloroquine-resistant | 3.6 nM | [7] |

| Quinoline-sulfonamide hybrid | 3D7 | 0.05 µM | [7] |

| Quinoline-sulfonamide hybrid | K1 | 0.41 µM | [7] |

Antimicrobial Applications

Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Data Presentation: Antibacterial Activity of Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [8] |

| Quinoline derivative 2 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [9] |

| Quinoline derivative 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [9] |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | [10] |

| Quinoline-2-one derivative 6l | S. aureus | 0.018 - 0.061 | [10] |

| Quinoline-2-one derivative 6o | S. aureus | 0.018 - 0.061 | [10] |

| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 19.04 × 10⁻⁵ mg/mL | [11] |

| Escherichia coli ATCC25922 | 609 × 10⁻⁵ mg/mL | [11] | |

| Candida albicans ATCC10231 | 19.04 × 10⁻⁵ mg/mL | [11] |

Antiviral Applications

The antiviral potential of the quinoline scaffold has been explored against a range of viruses, including Dengue virus, Zika virus, and coronaviruses. The mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.[2][5]

Data Presentation: Antiviral Activity of Quinoline Derivatives

| Compound/Derivative | Virus | EC50 | Reference |

| Quinoline-morpholine hybrid 1 | SARS-CoV-2 (Vero 76 cells) | 1.5 ± 1.0 µM | [12] |

| Quinoline-morpholine hybrid 2 | SARS-CoV-2 (Caco-2 cells) | 5.9 ± 3.2 µM | [12] |

| 2,8-Bis(trifluoromethyl)quinoline 13a | Zika Virus (Vero cells) | 0.8 µM | [3] |

| 2,8-Bis(trifluoromethyl)quinoline 14 | Zika Virus (Vero cells) | 0.8 µM | [3] |

| Quinoline derivative 1b | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 µM | [13] |

| Quinoline derivative 1g | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 µM | [13] |

| Quinoline derivative 1ae | Influenza A Virus (IAV) | 1.87 ± 0.58 µM | [14] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 | Zika Virus | 0.8 ± 0.07 µM | [15] |

| Quinoline derivative 6 | Enterovirus A71 (EV-A71) | 1.238 ± 0.122 µM | [15] |

Neuroprotective Applications

Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases by mitigating oxidative stress and inflammation.[16]

Data Presentation: Neuroprotective Effects of Quinoline Derivatives

| Compound/Derivative | Model | Effect | Reference |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral Ischemia/Reperfusion in rats | Neuroprotective | [16] |

| Quinolylnitrone QN23 | Oxygen-Glucose Deprivation in neuronal cultures | Significant increase in cell viability at 100 µM | [17] |

| Quinolylnitrone QN4 | Oxygen-Glucose Deprivation in neuronal cultures | High neuroprotection | [17] |

| Quinolylnitrone QN15 | Oxygen-Glucose Deprivation in neuronal cultures | High neuroprotection | [17] |

Signaling Pathways

Neuroprotective Signaling Pathways:

Quinoline derivatives can exert neuroprotective effects by activating antioxidant response elements and inhibiting pro-inflammatory signaling pathways.[16]

Cardiovascular Effects

While some quinoline derivatives have shown cardioprotective effects, others, particularly certain antimalarials, are associated with cardiotoxicity, often through the blockade of the hERG potassium channel, which can lead to QT interval prolongation.

Data Presentation: Cardiovascular Effects of Quinoline Derivatives

| Compound/Derivative | Assay/Target | IC50/Effect | Reference |

| Embelin derivative 4i | Doxorubicin-induced cardiotoxicity in H9c2 cells | Cardioprotective (IC50 > 40 µM) | [1] |

| Embelin derivative 6a | Doxorubicin-induced cardiotoxicity in H9c2 cells | Cardioprotective (IC50 > 40 µM) | [1] |

| Embelin derivative 6d | Doxorubicin-induced cardiotoxicity in H9c2 cells | Cardioprotective (IC50 > 40 µM) | [1] |

| Embelin derivative 6k | Doxorubicin-induced cardiotoxicity in H9c2 cells | Cardioprotective (IC50 > 40 µM) | [1] |

| Embelin derivative 6m | Doxorubicin-induced cardiotoxicity in H9c2 cells | Cardioprotective (IC50 > 40 µM) | [1] |

Experimental Protocols

Synthesis of Quinoline Derivatives

Skraup Synthesis:

This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[13]

-

Procedure:

-

To a mixture of aniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

-

Add a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Heat the mixture cautiously. The reaction is exothermic and can be vigorous.

-

After the initial reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

-

Isolate the product by steam distillation or solvent extraction.

-

Purify the quinoline by distillation.

-

Friedländer Synthesis:

This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[16]

-

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting quinoline derivative by recrystallization or column chromatography.

-

Biological Evaluation

MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based):

This fluorescence-based assay quantifies parasite DNA to determine the inhibition of Plasmodium falciparum growth.[1]

-

Procedure:

-

Prepare serial dilutions of the quinoline derivative in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected red blood cells (ring stage) to each well.

-

Incubate the plate under microaerophilic conditions at 37°C for 72 hours.

-

Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC50 value.

-

In Vitro Antiviral Assay (Plaque Reduction Assay):

This assay is used to determine the concentration of an antiviral compound that reduces the number of plaques by 50% (EC50).

-

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoline derivative and a solidifying agent (e.g., agarose).

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value.

-

In Vitro Neuroprotection Assay (MPP+-induced Neurotoxicity):

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[16]

-

Procedure:

-

Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the quinoline derivative for a specified time.

-

Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+).

-

After an incubation period, assess cell viability using the MTT assay or another suitable method.

-

Quantify the protective effect of the quinoline derivative by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

-

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents for a multitude of diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. Future efforts will likely focus on the development of novel quinoline-based hybrids and conjugates to achieve multi-target therapies with improved efficacy and reduced side effects.

References

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its structural versatility allows for extensive chemical modifications, leading to a diverse range of therapeutic applications.[2][3] Quinoline derivatives have demonstrated significant potential across various fields, including oncology, infectious diseases, and inflammatory conditions.[2][4] This technical guide provides a comprehensive overview of the multifaceted biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, quantitative biological data, experimental methodologies, and key signaling pathways.

Anticancer Activity

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to halt cancer cell proliferation and induce apoptosis.[1][5]

Mechanism of Action

A significant number of quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. One of the most notable targets is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common feature in many human cancers.[6]

The PI3K/Akt/mTOR pathway is a crucial intracellular network that translates extracellular signals into cellular responses.[6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate Class I PI3Ks. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and regulates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR).[6] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes, including protein synthesis, cell growth, and survival.[7][8] Quinoline-based compounds have been developed as potent inhibitors of this pathway, functioning as single or dual inhibitors of PI3K and mTOR.[9][10]

Figure 1: Quinoline derivatives targeting the PI3K/Akt/mTOR pathway.

Other anticancer mechanisms of quinoline derivatives include the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of reactive oxygen species (ROS) generation.[5][11]

Quantitative Data

The anticancer efficacy of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[1]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 - <20 | [11][12] |

| HCT-116 (Colon) | 5.34 - <20 | [11][12] | |

| MCF-7 (Breast) | 0.82 - <20 | [5][11][12] | |

| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | Varies | [13] |

| A549 (Lung) | Varies | [13] | |

| MDA-MB-231 (Breast) | Varies | [13] | |

| 4-Substituted Quinoline Derivatives | Lung Cancer | 0.96 | [5] |

| Indole- and Quinolone-based Inhibitors | MDA-MB-231 (Breast) | 0.610 - 0.780 | [7] |

| HCT-116 (Colon) | 0.610 - 0.780 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C and 5-6.5% CO2.[15]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16][17]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm should be used for background correction.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Figure 2: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of bacteria and fungi.[2]

Mechanism of Action

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. Other quinoline derivatives may act as peptide deformylase (PDF) inhibitors or disrupt the fungal cell wall.[19][20]

Quantitative Data

The antimicrobial activity of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [20][21] |

| Staphylococcus aureus | 3.12 - 50 | [20][21] | |

| Pseudomonas aeruginosa | 3.12 - 50 | [20][21] | |

| Escherichia coli | 3.12 - 100 | [20][21][22] | |

| Aspergillus flavus | Varies | [20][21] | |

| Aspergillus niger | Varies | [20][21] | |

| Fusarium oxysporum | Varies | [20][21] | |

| Candida albicans | Varies | [20][21] | |

| Quinoline-based Amides | Staphylococcus aureus | 2.67 | [23] |

| Escherichia coli | >2.67 | [23] | |

| Pseudomonas aeruginosa | ~6.67 | [23] | |

| Geotrichum candidum | 4 - 8 | [23] | |

| Candida albicans | 4 - 8 | [23] |

Experimental Protocols

This method is used to determine the MIC of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL).[24]

-

Serial Dilution: Perform a serial two-fold dilution of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[25]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobials.[26]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).[24]

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.[24]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the quinoline derivative onto the agar surface.[24]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk. The size of the zone is correlated with the susceptibility of the organism to the compound.[26]

Antimalarial Activity

Quinolines, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades.[2][27]

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Quinolines are thought to accumulate in the food vacuole and inhibit this polymerization process.[27][28] This leads to the buildup of toxic heme, which kills the parasite.[27]

Figure 3: Mechanism of action of quinoline antimalarials.

Quantitative Data

The antimalarial activity is often reported as the half-maximal effective concentration (EC50) or IC50 against P. falciparum strains.

| Compound Class | P. falciparum Strain | Activity (µM) | Reference |

| Tetrahydropyridine-appended 8-aminoquinoline | 3D7 (Chloroquine-sensitive) | EC50: 1.99 | [29] |

| RKL-9 (Chloroquine-resistant) | EC50: 5.69 | [29] | |

| Quinoline-1,2,4-triazine hybrids | - | IC50: 4.54 | [29] |

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting various pharmacological targets.[30][31]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response.[30][31]

Quantitative Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators or enzymes.

| Compound Class | Assay | Activity | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [32] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [32] |

| Azetidinone-bearing quinoline derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [33] |

Antiviral Activity

The quinoline scaffold has shown promise in the development of antiviral agents against a range of viruses.[34][35][36]

Mechanism of Action

The antiviral mechanisms of quinoline derivatives are diverse and virus-specific. For some viruses, such as dengue virus, they may act at the early stages of infection, potentially impairing the accumulation of viral envelope glycoproteins.[34][35] For other viruses, the mechanism might involve the inhibition of viral replication or entry into host cells.[36]

Quantitative Data